Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Purification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive technical guide for the purification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, a substituted pyrazole of significant interest in medicinal chemistry and materials science.[1][2] The purity of such building blocks is paramount for the integrity of downstream applications, including high-throughput screening, lead optimization, and clinical candidate synthesis. This guide, intended for researchers and drug development professionals, details four primary purification methodologies: recrystallization, acid-base extraction, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an emphasis on the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot effectively.
Compound Profile and Strategic Considerations
Before selecting a purification strategy, a thorough understanding of the target molecule's physicochemical properties is essential.
1.1. Structural Analysis
-
Pyrazole Core: A five-membered aromatic heterocycle.
-
Basic Centers: The structure contains three basic nitrogen atoms: the primary amine at the C3 position, the tertiary amine within the morpholine ring, and the pyrazole ring nitrogens. The primary amine is the most significant basic center.
-
Polarity: The presence of an amide, an ether linkage, and multiple amine functionalities imparts significant polarity to the molecule.
-
Hydrogen Bonding: The primary amine (donor) and the amide carbonyl, morpholine oxygen, and ring nitrogens (acceptors) allow for extensive hydrogen bonding.
1.2. Predicted Physicochemical Properties
-
Solubility: The compound is predicted to have good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).[3] Its solubility is expected to be limited in non-polar solvents like hexanes and toluene.[3]
-
pKa: The multiple basic sites suggest the molecule will readily form salts in the presence of acid. This property can be strategically exploited for purification.[4]
1.3. Common Impurity Profile
Syntheses of substituted pyrazoles may result in several types of impurities that must be removed.[2]
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Regioisomers: Alternative products from non-selective reactions are a common challenge in pyrazole synthesis.[5]
-
Reaction Byproducts: Incomplete cyclization or side-reactions can generate structurally related impurities.[5]
-
Reagents and Solvents: Residual synthetic reagents and solvents.
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
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Figure 1: Decision workflow for selecting a purification strategy.
Strategy 1: Recrystallization
Recrystallization is a cost-effective and scalable technique for purifying crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Experimental Choices:
The goal is to identify a solvent (or solvent pair) in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. This differential allows impurities to either remain in the hot solution (if highly soluble) or be filtered off hot (if insoluble), while the desired product crystallizes upon cooling.
Protocol for Recrystallization:
-
Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethanol/water).[6][7] Identify a system that requires heating for complete dissolution.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid with stirring.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Avoid agitation during this phase.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[6]
-
Drying: Dry the crystals under vacuum to a constant weight.
Strategy 2: Acid-Base Extraction
This liquid-liquid extraction technique leverages the basicity of the amine groups to separate the target compound from neutral or acidic impurities.
Causality Behind Experimental Choices:
By protonating the basic nitrogens with an acid (e.g., HCl), we form a water-soluble salt. This salt partitions into the aqueous phase, while non-basic organic impurities remain in the organic phase. Subsequent basification of the aqueous phase deprotonates the salt, causing the neutral, water-insoluble free base to precipitate or be extracted back into an organic solvent.[5] A patent also describes the purification of pyrazoles via the crystallization of their acid addition salts.[4][8]
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Figure 2: Principle of purification via acid-base extraction.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. Collect the aqueous (bottom) layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, a "back-wash" with fresh organic solvent can be performed to remove any trace non-basic impurities dragged into the aqueous phase.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M aqueous NaOH with stirring until the pH is strongly basic (pH > 10, check with pH paper).
-
Isolation: The purified free-base product should either precipitate as a solid or form an oil.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If an oil forms, extract it back into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
Strategy 3: Flash Column Chromatography
Flash chromatography is a highly versatile and common technique for purifying compounds from milligram to multi-gram scales. It separates components of a mixture based on their differential adsorption to a stationary phase.
Causality Behind Experimental Choices:
Due to the polar and basic nature of the target molecule, a normal-phase silica gel column is a suitable choice. However, the basic amine groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. This modifier competitively binds to the acidic sites, allowing the basic analyte to elute with a much-improved peak shape.
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Figure 3: Standard workflow for flash column chromatography.
Protocol for Flash Column Chromatography:
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). Test solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol. Add 0.1-1% triethylamine to the eluent. The ideal system gives the target compound an Rf value of ~0.2-0.4.
-
Column Packing: Prepare a glass column with silica gel, either by dry packing or, more commonly, by packing a slurry of silica in the initial, least polar mobile phase.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a strong solvent (e.g., methanol) and load it directly onto the column (wet loading). Dry loading is generally preferred for better resolution.
-
Elution: Run the mobile phase through the column, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Strategy 4: Preparative HPLC
For achieving the highest levels of purity (>99%) or for separating very challenging impurities like regioisomers, preparative HPLC is the method of choice.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP-HPLC): This is the most common mode for purifying drug-like molecules.[9] A non-polar C18 stationary phase is used with a polar mobile phase (e.g., water/acetonitrile). The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is crucial. It protonates the basic amines on the analyte, ensuring good peak shape and predictable retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is ideal for very polar compounds that show little or no retention in reversed-phase.[10][11] It uses a polar stationary phase (like bare silica or an amide-based phase) and a mobile phase high in organic content (e.g., 95% acetonitrile/5% aqueous buffer).[10][12] This technique offers orthogonal selectivity to RP-HPLC and can be highly effective for this target molecule.
General Protocol for Preparative HPLC:
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system. Screen different columns (C18, HILIC), mobile phases, and gradients to achieve baseline separation of the target compound from its impurities.
-
Method Scaling: Scale the analytical method to the preparative scale, adjusting the flow rate, column diameter, and injection volume accordingly.
-
Sample Preparation: Dissolve the crude or partially purified material in a solvent that is compatible with the initial mobile phase conditions (e.g., DMSO, or the mobile phase itself). Filter the sample solution through a 0.45 µm filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system and collect fractions as they elute, guided by a detector (typically UV).
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity.
-
Product Isolation: Combine the pure fractions. If a reversed-phase method with TFA was used, the product will be isolated as a TFA salt. Lyophilization is the preferred method for removing the aqueous/acetonitrile mobile phase. Further processing (e.g., salt break) may be required to obtain the free base.
Comparative Summary of Purification Techniques
| Technique | Purity Achievable | Scalability | Cost | Speed | Key Considerations |
| Recrystallization | Good to Excellent (>98%) | Very High (kg scale) | Low | Slow | Only works for crystalline solids; requires significant method development. |
| Acid-Base Extraction | Moderate to Good | Very High (kg scale) | Low | Fast | Excellent for removing neutral/acidic impurities; less effective for other basic impurities. |
| Flash Chromatography | Good (>95%) | High (g to kg scale) | Moderate | Moderate | Versatile and widely applicable; solvent consumption can be high. |
| Preparative HPLC | Excellent (>99.5%) | Low to Moderate (mg to g scale) | High | Slow | Highest resolution for difficult separations; requires specialized equipment. |
Purity Verification
After purification, the identity and purity of the final product must be confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity percentage by area under the curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[13]
References
- BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo4M9a0zxvDqNXGPRL5xg9QB4oMEdphEthW0dW1P5MYtMIQO_h1SakLUJjR27m6_7GcLK-ZGtlbNOUUudjG9NJwmAtn0z5r3LSsMhVsB1gyeGMyRxsd7u5PEolxsA9hfzF94w8O3Y9KMS-9bqMyiOlr8JwlO1EjRUJxyaOCpdXbrPMkdnRsIbccd7CRTXbIkby1_JlFUpCKG8=]
- BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz3h8rN5vzY2piwIQVAIep2RvOdv3yTb_DNFda4iP5nyi85NiRDHjZrnG8p4eYIPTcBJlFnltHuW7faJmPauA0GMDQWUT62Gq-8BAE9-hJjK9c2vUKK0DcKCno_SxB5xhye4dMDE7NY5t5llLkKcXYfk7-5PHTYfdqTrmCkMAxTW3iV-Wbbiqc8z1GCXkMJfQ2hQUwiA==]
- Kravchenko, S., et al. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyAB_MB_SUnVBSWB1kOp4QKckdbLjw-tH-ZpYDkmVt38kDGxqJycMfuJbIokEzxYpom_3SVzsAyCyuqH8Y8jsB7l4Ke57pFft0ye9xNL2VRT_CBv5QKkAp2hUufGMrrlctMfVtBX_8Vu7am9JV3bnY0vQ3vJ696I8vKY9nQAsp_UNtPKsjxn9po3pzQWq0ht-6-O5mqPb0WdJ97SbuxCMk7OFx93XMN8JNI38i-A==]
- Polshettiwar, S. A., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkIX0ZCMWamvQJ54uEY0fYqVB3RtzMRzTjc-bwV1fpoF8ZdK1ZcD1JST2XJWkwLZI4eOtQB4MQeLt5kOpfl-H0T1jZxaXzT5IfT-IlP2v2TBW0CZpYEGRU-6wInrE1Tm9WYFJ2oTpgiO2cwlSlKdL-Zt83UnRAY_w_3ZeS3L8Lb-QrZC41pEA5H3z-b_BbPV0BHBveo9Jhl7O]
- Duffy, R. J., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx7gp5PvbtV9UXPvWaKdnCg4DCkNtmXeMvMjzvYBCiXO11rnrFUjFjnlu-CukmBceh1ptCWAcmxrIMk7Kplj4ivLfJ9VVU3KD-Q_IULX638oMBNBh8cMTwHDdg6nyAeDI2BA==]
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFILWQdI4IJjkAD1Gry-NYbas2UuPpxORVeqFxDqKouOq-8HPa07DHNrvWrYVAt1r5Lxzym0RWkwdC0pajxy_wNiKXjitgUyrZecXAysdBvg8Rxw2A5QH-_ddUqeMjsg4t2iLnG-UMHNUMHiio1dRNOIzgdmU7USwgm3DJ_NcVJdwYk8ROetTf9WfUtKtuC_Wn5wSRKfikFFLbAIBc7I3QvzHuHawr7jRDdMnQ1fIkJiZK_VeLDcERPnZRohA==]
- El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrsScfLp00M5KknPRsiugrXxyEqHr7J9xseyZxSyyp8HC4neOeNCb3uaz-CbnRVdsrPByApExpLJO2J8U_AYBpLHgOcidfdpu8GA81GN4XWX_OMhjgkVCiBVrfXUObqpHNE6DSmUJ5lfxHJA==]
- Al-Majid, A. M., et al. (2019). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaqBKTDdQK6Gp4yQvvmTuj38_W8I-sB3jMqKtxvtBgUf87nFVVaD6vom1ZrauNfKkr1g761pr8pDgmf_ZEYdENV21bvBGh4hcL9PsBh9iQCCAr0Y9Avf2hNZQRaUJSr_qyKRUD6NU6Hkj2hHNmBlhG2lz4cToH1xkn25C9Z7KbuiIhTlhGXssV5RPXco8aR-3ZimAxi0dhixlpmTSnk9dPlbYJeI4ouotOCPyTjmsdhFzMKYmQwZXzARymUXRA8ZQ==]
- Buchi. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Buchi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhbgKmVRcdUx-E8N2JNM_bXvBTHqfEP55GbP9d1GZHalJZiBrlgbRR1AO_pWA36LWKyiwARLxTw-BEXaYZ5EotQ9gXkUBRgnwYa-da4tcZ2Gf0cH0g7MOYWwAN45-5I61FTd-cdOhJJ_LcjOUOXuAKzFSg0bJIrO-xi8J0Is9Uszla14deyM1iZOI1mXSVaoTc2x4xvL7kuS4zuScgmrUB9cLV-8iUU2FX-tDp_iLkiwYkCDQH]
- Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOdPRuvJdrB-UAnmCxq9Gzqt1Kas0BLCUljpg3jUfwySfqi-H5CVVEP88OIRyAiXKeFjQWwS0XhYZMZL9qhEFyi8hVQdUoo-30EjQDab1OBDUARWUY8U_xgfvij-isasQveESXvF6-geAz]
- Luy, B., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyWd7zBPc0C3wCKi9-eY7tmAlWdZMPbOgMNHcHq4sPdid3Ovkt7AOv3RZ3qLzv-xb3lHx0GgqSO9T-EtFNTXnbSh99m_PwaFjM2rUZWDfVyu7Lk9OrPuV01sEV2yldvrq9D4fXG-FNmmLeF-8]
- ChemicalBook. (2026). 1-Methyl-1H-pyrazol-3-amine. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpgIk8S1pv8XsWvtLxb_oOyWapB2xwho2Gc6jaVFGvKAATP8d1xwAjYWr5xoRE15Gj_KowlXi-Aph9FgeFJe1zWMzUR4ZwatstNqbOJdG-2yjiGqtoWbZwsPguc64bAmuiSFwz_MDURyt5rYjJZfGwVygZAVqbuW33QS9qEX1Z]
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk9Pq41s2Q6b2xlvU3z1qXvm0v-7QRlouRPPwyoYKNV1j1iELkUqGGL6yKC_wR5ANxhJDmJYra_crKkvyV3foSCS6h5NJt5rEktes3DhVOnqPxWMnWwWvP0f5VO-hhyZeinr2WDfVLnF-m_KYLe7J6FI0Kn4DpDDPiv4EEa1ck22HL9uyJXoZVIBqE0fd-nEMzwgFKzFs4P0xOAw1XcGHzr0nvMkyIrVWMhw==]
- BASF SE. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElp-fA-p5xWR-pL2N3juNc5lWtxKeboIjkUv5uhAwoXvs_F6Ho7lZ9i_C77fHGhfaGdKGiJmYjeGg7Zjol_zwWsq098sc22H2DPeUHHydaG9tG6AwKzQzBTOBIDFuf1l5NSjyITmWvUvJbLFNABBk=]
- Zhang, Y., et al. (2026). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNe2hv64V1_NBK0NbsNGY8iUHrRVEhirfKu10KUdq2q6zDHWJXsE49PtGh1BvnQvfX7YSL-_o_rhaIK19MZ4snSIeZAWrmlKE-92M0Pnkns9M0RM_KFVVfBy8uPejcnVrEmCBgNM91MwTfVdta14QtCiLbns4rHnAjQtrWRS9nNQYYMg9vUB2ubL1AtVqOksoRS7cEw0nRdyoZzaalfstIIm1g6_IsDlPAkizkpgZrVzLV3aI7BtboPtpNwnvNDMakszX6FEYjCwzBUwEMyvarIPiN0XA=]
- BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI3f298D0PZVoRQw9l23dCnK14ZeXLqQ31kkOx_mr3VzNxzvvCWxUGSOPMH3FaTtRfVTyXEJ2mMJ-TdcN7fI2KrhJJxPGsLXigO3wCzs7_KqKLt_0rc0tSkd_4lRDG9vERUen6Hyh9DGxfhnDyjwDp7V3Le97Ngm57kCsOTwHkWbrAg7Y_oVvwEK8-zhjLsIQP_X8qBjAj6VSVWv5AFfE5j2skxyH8x3SdA927NB4tcvaof-MCHCgO]
- Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcyUE-rRwDYpCiM-_8uAfuvbGwaDt1mer5mt2u590PgHHjXgaqKrs4eSzpdyL_40-7ZCaE4sTngIlqud9l7sszyU11JkNNzznAEYp4_g1j9fPIjxzuvTSKblruL5iw_QCfv9OrQ5xXXefkYg==]
Sources